molecular formula C19H18N2O3 B7933870 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 1365477-56-0

4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B7933870
CAS No.: 1365477-56-0
M. Wt: 322.4 g/mol
InChI Key: PTHJECOAJRWBEB-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a phenyl group at position 6 and a 3,4-dimethoxybenzyl substituent at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic effects .

The 3,4-dimethoxybenzyl moiety in this compound introduces electron-donating methoxy groups, which influence electronic distribution, solubility, and interaction with biological targets. For example, 4-(3-(cyclopentyloxy)-4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one (40d) was prepared using a benzylation reaction with yields of 65% and a melting point of 243–247°C .

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-8-13(11-18(17)24-2)10-15-12-16(20-21-19(15)22)14-6-4-3-5-7-14/h3-9,11-12H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHJECOAJRWBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187492
Record name 4-[(3,4-Dimethoxyphenyl)methyl]-6-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365477-56-0
Record name 4-[(3,4-Dimethoxyphenyl)methyl]-6-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365477-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,4-Dimethoxyphenyl)methyl]-6-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the 3,4-dimethoxybenzyl moiety.

    Phenyl Group Substitution: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,4-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyridazinone derivatives exhibit significant variability in properties based on substituent type and position. Key comparisons include:

Table 1: Substituent Impact on Physical Properties
Compound Name Substituents (Position 4) Melting Point (°C) Solubility* Key References
Target Compound 3,4-Dimethoxybenzyl Not reported Moderate (est.)
4-(3-(Cyclopentyloxy)-4-methoxybenzyl) (40d) Cyclopentyloxy-methoxy 243–247 Low (lipophilic)
4-(2,6-Dichlorobenzyl) 2,6-Dichlorobenzyl Not reported Low
4-Benzylidene-6-(4-chlorophenyl) (3a) Benzylidene Not reported Moderate
6-(4-Methylstyryl)-3(2H)-pyridazinone 4-Methylstyryl Not reported Low (crystalline)

*Solubility inferred from substituent polarity. Methoxy groups enhance solubility compared to lipophilic (e.g., cyclopentyloxy) or electron-withdrawing (e.g., chloro) groups.

  • Electron-Donating vs.
  • Lipophilicity : Cyclopentyloxy (40d) and styryl (e.g., 6-(4-methylstyryl)) substituents reduce aqueous solubility due to increased hydrophobicity .

Pharmacological Activities

Substituents critically influence biological activity. Notable examples include:

Biological Activity

4-(3,4-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This pyridazinone derivative has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article summarizes the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one typically involves the condensation of 3,4-dimethoxybenzylamine with a suitable pyridazinone precursor. The reaction is often carried out under reflux conditions in solvents like ethanol or methanol, followed by purification through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one. It has been shown to inhibit cell proliferation in various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound may exert its effects by inducing apoptosis and inhibiting specific signaling pathways related to cell survival and proliferation.
Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
HeLa15Cell cycle arrest
A54912Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory activity. Studies have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

  • Experimental Model : LPS-stimulated macrophages.
  • Findings : Treatment with the compound resulted in a dose-dependent decrease in cytokine release.
CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha500200
IL-6300100

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro assays have shown promising results against both Gram-positive and Gram-negative bacteria.

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Cancer Treatment : A study conducted on MCF-7 cells demonstrated that treatment with 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one
Reactant of Route 2
4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one

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